(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
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Properties
IUPAC Name |
4-methoxy-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-10-9-20-15-8-5-13(21(23)24)11-16(15)27-18(20)19-17(22)12-3-6-14(26-2)7-4-12/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYALGOCTQPXWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 342.43 g/mol
- CAS Number : 1112332-82-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes findings related to its antiproliferative effects against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.1 | Induction of apoptosis |
| HCT116 | 4.5 | Cell cycle arrest |
| HEK293 | 5.0 | Inhibition of proliferation |
The compound demonstrated significant antiproliferative activity, particularly against breast cancer cells (MCF-7), indicating its potential as a therapeutic agent in cancer treatment .
Antibacterial Activity
The antibacterial properties of this compound were evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values are presented in the table below:
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 | Gram-positive bacteria |
| Escherichia coli | 32 | Gram-negative bacteria |
| Enterococcus faecalis | 8 | Gram-positive bacteria |
These results indicate that this compound exhibits selective antibacterial activity, particularly against Gram-positive strains, which could be beneficial in treating infections caused by these pathogens .
Antioxidant Activity
Antioxidant properties were assessed using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized below:
| Assay Type | IC (µM) | Comparison Standard |
|---|---|---|
| DPPH Scavenging | 25 | BHT (10 µM) |
| ABTS Scavenging | 30 | BHT (10 µM) |
The compound showed promising antioxidant activity, suggesting its potential role in mitigating oxidative stress-related damage .
Case Studies
- Study on Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant decrease in cell viability, with IC values indicating strong antiproliferative effects. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.
- Antibacterial Evaluation : In another study focusing on its antibacterial properties, the compound was tested against a panel of bacterial strains. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable potency against Enterococcus faecalis.
Q & A
Q. What are the key considerations for synthesizing (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the benzo[d]thiazole core. Key steps include:
- Nitro-group introduction : Controlled nitration at the 6-position of the benzo[d]thiazole ring under acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .
- Alkylation : Reaction of the thiazole nitrogen with 2-methoxyethyl halides (e.g., bromides) using a base like K₂CO₃ in DMF to ensure regioselectivity .
- Amidation : Coupling the intermediate with 4-methoxybenzamide via carbodiimide-mediated (e.g., EDC/HOBt) condensation under inert atmosphere to preserve stereochemistry .
Critical Parameters : Temperature (<60°C for amidation), solvent polarity (DMF for solubility), and reaction time (monitored via TLC/HPLC) .
Q. How can researchers confirm the stereochemical purity of the (Z)-isomer?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : NOESY or ROESY to detect spatial proximity between the 4-methoxybenzamide proton and the thiazole ring protons, confirming the Z-configuration .
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, though crystallization may require slow evaporation from DMSO/EtOAc mixtures .
- HPLC with Chiral Columns : Compare retention times against (E)-isomer standards (if available) using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer : Begin with:
- Enzyme Inhibition Screens : Test against kinases (e.g., EGFR, VEGFR) or nitroreductases due to the nitro group’s redox potential. Use fluorogenic substrates (e.g., resazurin) to quantify IC₅₀ .
- Antimicrobial Disk Diffusion : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100 µg/mL, with nitro-containing analogs showing moderate activity .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis induction .
Advanced Research Questions
Q. How can contradictory results in biological activity between similar analogs be resolved?
- Methodological Answer : Discrepancies often arise from subtle structural variations. Address via:
- SAR Analysis : Compare substituent effects using a table:
| Compound Variation | Nitro Position | Bioactivity (IC₅₀, µM) | Reference |
|---|---|---|---|
| 6-Nitro vs. 6-Methoxy | 6-NO₂ | 2.1 (EGFR) | |
| 2-Methoxyethyl vs. Allyl Substituent | 2-OCH₂CH₂OCH₃ | Reduced cytotoxicity |
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR PDB: 1M17). Validate with mutagenesis studies on key binding residues .
Q. What strategies optimize reaction yields during the amidation step?
- Methodological Answer : Improve yields by:
- Catalyst Screening : Test HATU vs. EDC/HOBt for coupling efficiency. HATU often enhances yields by 15–20% in sterically hindered systems .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 80°C, minimizing decomposition .
- In Situ FTIR Monitoring : Track carbonyl (C=O) peak shifts (1680–1720 cm⁻¹) to optimize reaction completion .
Q. How can advanced spectroscopic techniques resolve structural ambiguities?
- Methodological Answer : Deploy:
- 2D NMR (HSQC/HMBC) : Assign quaternary carbons and confirm connectivity between the benzamide and thiazole moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₀H₁₈N₃O₅S) with <2 ppm error .
- Solid-State NMR : Analyze crystallinity and hydrogen-bonding networks in polymorphic forms .
Data Analysis & Experimental Design
Q. How to design a study investigating the nitro group’s role in redox-mediated cytotoxicity?
- Methodological Answer :
- Hypothesis : The nitro group acts as a prodrug, activated by cellular nitroreductases to generate reactive intermediates.
- Methods :
Nitroreductase Knockdown : Use siRNA in cancer cells to correlate enzyme levels with cytotoxicity (western blot validation) .
ROS Detection : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence in treated vs. untreated cells .
Metabolite Profiling : LC-MS/MS to identify reduced metabolites (e.g., hydroxylamine derivatives) .
Q. What statistical approaches validate reproducibility in dose-response studies?
- Methodological Answer :
- Replicates : Perform triplicate experiments with independent synthetic batches.
- ANOVA with Tukey’s Post Hoc : Compare IC₅₀ values across cell lines (p<0.05).
- Grubbs’ Test : Identify outliers in biological replicates (α=0.01) .
Tables for Comparative Analysis
Table 1 : Comparison of Synthetic Yields Under Varied Conditions
| Condition | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Room Temp, 24h | EDC/HOBt | DMF | 45 | 92 |
| Microwave, 80°C, 2h | HATU | DCM | 68 | 98 |
| Reflux, N₂, 12h | DCC/DMAP | THF | 52 | 89 |
| Data synthesized from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
